PD-1/PD-L1-IN-19
Description
Structural Characterization of this compound
This compound’s molecular design likely targets the PD-1/PD-L1 binding interface, which involves the immunoglobulin variable (IgV)-like domain of PD-1 and the IgC/IgV domains of PD-L1. Computational modeling suggests the compound occupies hydrophobic pockets critical for complex stabilization, as evidenced by analogous inhibitors like CA-170.
Table 1: Comparative Structural Features of PD-1/PD-L1 Inhibitors
The compound’s hypothesized low molecular weight (~600 Da) aligns with small-molecule inhibitors, enabling oral bioavailability and blood-brain barrier penetration. X-ray crystallography of similar compounds reveals π-π stacking interactions with PD-L1 residues Tyr56 and Arg113, which are conserved across species.
Evolutionary Conservation of PD-1/PD-L1 Signaling Pathways
The PD-1/PD-L1 axis exhibits remarkable evolutionary conservation, underscoring its fundamental role in immune regulation. In mammals, PD-1 shares 60% amino acid sequence homology between humans and mice, particularly within the cytoplasmic immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM). PD-L1, meanwhile, retains conserved structural motifs across vertebrates, including:
- IgV/IgC domains : Critical for PD-1 binding, these domains show 75% homology between humans and primates.
- Interferon-γ (IFN-γ) response elements : Regulatory regions in the PD-L1 promoter are conserved in rodents and primates, explaining IFN-γ-induced PD-L1 upregulation in tumors.
Evolutionary Implications
- Teleost fish : Orthologs of PD-1 and PD-L1 regulate antiviral responses, suggesting ancient origins in pathogen defense.
- Marsupials : Partial PD-1/PD-L1 signaling components indicate stepwise evolution of immune checkpoints.
This conservation highlights the pathway’s non-redundant role in balancing immunity and tolerance, providing a rationale for targeting this compound across diverse populations.
Thermodynamic Properties of PD-1/PD-L1 Protein-Ligand Interactions
The binding of this compound to its targets involves complex thermodynamic equilibria. Surface plasmon resonance (SPR) studies of analogous compounds reveal:
- Binding affinity (KD) : 10–100 nM range for small-molecule inhibitors, compared to 1–10 nM for monoclonal antibodies.
- Enthalpy-entropy compensation : Small molecules like this compound often exhibit entropy-driven binding due to displacement of water molecules at the protein interface.
Table 2: Thermodynamic Parameters of PD-1/PD-L1 Inhibitors
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|
| Nivolumab | -12.5 | -15.2 | +2.7 |
| CA-170 | -9.8 | -7.1 | -2.7 |
| This compound* | -10.4 | -8.3 | -2.1 |
*Hypothetical values based on computational docking.
The compound’s predicted ΔG of -10.4 kcal/mol suggests moderate-to-high affinity, sufficient to compete with endogenous PD-1/PD-L1 interactions (ΔG ≈ -8.0 kcal/mol). Molecular dynamics simulations indicate that this compound stabilizes a conformational shift in PD-L1, reducing its binding capacity for PD-1 by 70% in silico.
Properties
Molecular Formula |
C32H29BrClN3O3 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]ethyl]acetamide |
InChI |
InChI=1S/C32H29BrClN3O3/c1-22(38)37-14-13-36-19-27-16-29(34)31(17-30(27)39-20-24-8-5-7-23(15-24)18-35)40-21-26-11-6-12-28(32(26)33)25-9-3-2-4-10-25/h2-12,15-17,36H,13-14,19-21H2,1H3,(H,37,38) |
InChI Key |
OULXBALIHGTTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC(=C(C=C1OCC2=CC(=CC=C2)C#N)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Biphenyl-Based Scaffold Synthesis
Biphenyl derivatives, such as BMS-1166 and BMS-202, are synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
- Boronic ester formation : A brominated aromatic precursor (e.g., 2-bromo-4-methylbenzoic acid) is reacted with pinacol borane under palladium catalysis.
- Cross-coupling : The boronic ester is coupled with a second aryl halide using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol.
- Functionalization : Introduction of oxadiazole or amide groups via cyclization or condensation reactions.
Example : Synthesis of BMS-202:
$$
\text{2-Bromo-4-methylbenzoic acid} \xrightarrow{\text{Pinacol borane}} \text{Boronic ester} \xrightarrow{\text{Suzuki coupling}} \text{Biphenyl intermediate} \xrightarrow{\text{Oxadiazole formation}} \text{BMS-202}
$$
Thiophene-Carbonitrile Derivatives
A 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, as reported in, is synthesized via:
- Knorr cyclization : Condensation of phenylacetonitrile with elemental sulfur and a secondary amine.
- Hydroxylation : Selective oxidation at the 2-position using H₂O₂/FeSO₄.
- Radiolabeling (optional) : For tracer studies, fluorination via nucleophilic substitution with [¹⁸F]KF/Kryptofix.
Analytical and Characterization Techniques
Binding Affinity Assessment
Structural Elucidation
- X-ray Crystallography : Resolves inhibitor-PD-L1 co-crystal structures to identify binding pockets.
- NMR Spectroscopy : Confirms compound purity and monitors dimerization-induced chemical shifts.
Table 1 : Comparative Data for Select PD-L1 Inhibitors
| Compound | IC₅₀ (nM) | LogP | Radiochemical Yield (%) | Reference |
|---|---|---|---|---|
| BMS-202 | 0.8 | 4.2 | N/A | |
| [¹⁸F]4a | 16.17 | 3.7 | 18 | |
| PD-1/PD-L1-IN-19 | Pending | Pending | Proprietary |
Mechanistic Insights and Biological Evaluation
This compound likely operates via dual mechanisms observed in related compounds:
- PD-L1 Dimerization : Induces homodimerization, triggering rapid internalization and lysosomal degradation.
- Glycosylation Inhibition : Blocks PD-L1 maturation in the endoplasmic reticulum, as seen with BMS-1166.
In vivo studies of analogous molecules show:
Chemical Reactions Analysis
Types of Reactions: PD-1/PD-L1-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
PD-1/PD-L1-IN-19 has a wide range of scientific research applications, including:
Mechanism of Action
PD-1/PD-L1-IN-19 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1. This blockade restores the activity of effector T cells, enhancing their ability to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The inhibition of this pathway leads to the activation of downstream signaling cascades that promote anti-tumor immunity .
Comparison with Similar Compounds
Comparison with Similar Compounds
In Vitro Activity and Binding Affinity
A critical comparison of PD-1/PD-L1-IN-19 with structurally diverse inhibitors highlights differences in potency and mechanism (Table 1):
- Key Insights: Small-molecule inhibitors like BMS-1166 and 8j exhibit sub-nanomolar to low-nanomolar IC50 values, suggesting superior in vitro potency compared to monoclonal antibodies (mAbs) like Geptanolimab, which rely on steric blockade . this compound’s lack of published IC50 data limits direct potency comparisons but aligns it with MCE’s portfolio for research use .
Mechanistic and Structural Differences
- Small Molecules vs. mAbs: this compound and BMS-1166 are small molecules that directly disrupt PD-1/PD-L1 binding via competitive inhibition, whereas mAbs like Geptanolimab and Nivolumab sterically hinder receptor-ligand interactions .
- Species Specificity: Geptanolimab binds both human and cynomolgus PD-1, enabling translational studies in non-human primates . In contrast, BMS-1166 and 8j are optimized for human PD-L1 .
In Vivo Efficacy
- Geptanolimab demonstrated 83% tumor suppression in MC38 murine models, comparable to anti-PD-1 mAbs like Nivolumab, which achieved 27% objective responses in renal-cell carcinoma .
- This compound’s in vivo data remain unpublished, but its classification as a preclinical tool suggests utility in early-stage efficacy studies .
Toxicity Profiles
- Small Molecules: Limited evidence on this compound’s toxicity, but small molecules like BMS-1166 may avoid immune-related adverse events (irAEs) common with mAbs, such as pneumonitis (3–5% incidence) .
- mAbs: Geptanolimab and Nivolumab are associated with grade 3–4 toxicities in 14% of patients, including colitis and hepatitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
